![molecular formula C14H21N3O B7511259 [2-(Dimethylamino)pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7511259.png)
[2-(Dimethylamino)pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Dimethylamino)pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone is a chemical compound that belongs to the class of beta-keto amphetamines. It is commonly referred to as DMAP or DMAPA. DMAPA has been used in scientific research for its potential pharmacological properties.
Mécanisme D'action
DMAPA acts as a dopamine reuptake inhibitor and a norepinephrine reuptake inhibitor. It increases the levels of dopamine and norepinephrine in the brain, which can lead to increased focus, attention, and motivation.
Biochemical and Physiological Effects
DMAPA has been shown to increase the release of dopamine and norepinephrine in the brain, which can lead to increased locomotor activity and enhanced cognitive function. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMAPA in lab experiments is its potential as a neuroprotective agent and its ability to enhance cognitive function. However, one limitation is that it may have potential side effects and can be toxic at high doses.
Orientations Futures
There are several future directions for the study of DMAPA. One direction is to further investigate its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to study its potential as a neuroprotective agent and its ability to enhance cognitive function. Additionally, further research is needed to determine the optimal dosage and potential side effects of DMAPA.
Conclusion
DMAPA is a chemical compound that has potential pharmacological properties and has been studied for its use in the treatment of neurological disorders and as a neuroprotective agent. It acts as a dopamine reuptake inhibitor and a norepinephrine reuptake inhibitor, leading to increased levels of dopamine and norepinephrine in the brain. DMAPA has advantages and limitations for lab experiments, and there are several future directions for its study.
Méthodes De Synthèse
The synthesis of DMAPA is a multi-step process that involves the reaction of 3-methylpiperidine with 2-(dimethylamino)pyridine-4-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through a series of chromatography steps to obtain the final product.
Applications De Recherche Scientifique
DMAPA has been studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). It has also been studied for its potential use as a neuroprotective agent and for its ability to enhance cognitive function.
Propriétés
IUPAC Name |
[2-(dimethylamino)pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11-5-4-8-17(10-11)14(18)12-6-7-15-13(9-12)16(2)3/h6-7,9,11H,4-5,8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHBMEBIGWWMPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC(=NC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Dimethylamino)pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.